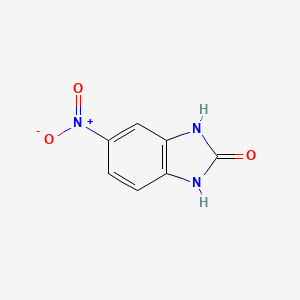![molecular formula C28H26N2O5 B1334027 2-[(3S)-3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid CAS No. 959583-57-4](/img/structure/B1334027.png)
2-[(3S)-3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 2-benzoxazolon-3-yl-acetic acid, involves esterification with polyethylene glycols using the dicyclohexylcarbodiimide procedure in tetrahydrofuran, yielding good results . This suggests that similar esterification methods could potentially be applied to the synthesis of 2-[(3S)-3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid, with the expectation of good yields and preservation of the molecular weight distribution.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction and quantum chemical calculations . These methods could be used to analyze the molecular structure of this compound, providing insights into its conformation and potential energy surface. The presence of a benzyl and a fluorenylmethoxycarbonyl group suggests a complex structure that may exhibit multiple conformers.
Chemical Reactions Analysis
The related compound (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid forms moderately strong O-H...O hydrogen bonds in the solid state, leading to the formation of chains and stacking between molecules with antiparallel dipole moments . This behavior could be indicative of the types of intermolecular interactions and chemical reactivity that this compound might exhibit, particularly in the formation of hydrogen bonds and molecular assemblies.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-benzoxazolon-3-yl-acetic acid derivatives are influenced by the molecular mass of the polyethylene glycols used in their synthesis . This suggests that the physical and chemical properties of this compound could also be tailored by modifying its substituents. Additionally, the use of isotopically labeled internal standards, such as [(13)C(6)]IAA, for mass spectral analysis indicates the potential for precise quantification and analysis of similar compounds .
Scientific Research Applications
Synthesis of Novel Heterocyclic Systems : The interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides in the presence of acetic acid leads to the formation of new heterocyclic systems, potentially useful in various chemical applications (Medvedevat et al., 2015).
Development of Non-peptide Glycoprotein Antagonists : Research has shown that derivatives of 2-oxopiperazine can serve as potential non-peptide glycoprotein IIb-IIIa antagonists, which are significant in inhibiting platelet aggregation (Sugihara et al., 1998).
Potent GPIIb/IIIa Antagonists : Certain 2-oxopiperazine derivatives have shown potent inhibitory effects on platelet aggregation, suggesting their potential use in the treatment of thrombotic diseases (Kitamura et al., 2001).
Fluorophore-based Nicotinonitriles Synthesis : A method for synthesizing poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties has been developed, which could have applications in materials science and photophysical property studies (Hussein et al., 2019).
Protection of Hydroxy-groups in Synthesis : The fluoren-9-ylmethoxycarbonyl (Fmoc) group is used for protecting hydroxy-groups in various chemical syntheses, particularly in the presence of acid- and base-labile protecting groups (Gioeli & Chattopadhyaya, 1982).
Antimicrobial Activity Studies : Some derivatives of 9H-fluoren-9-ylacetamide have been synthesized and investigated for their antimicrobial activities against various microorganisms, showing significant activity (Turan-Zitouni et al., 2007).
Facilitating Synthesis of Hydroxamic Acids : N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines are used for the synthesis of diverse N-substituted hydroxamic acids, useful in chemical research (Mellor & Chan, 1997).
Metal-ion Sensing Probe : A fluorene derivative has been investigated for its sensitivity and selectivity to Zn2+ ions, with potential applications in metal ion sensing and fluorescence microscopy imaging (Belfield et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(3S)-3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5/c31-26(32)17-29-14-15-30(25(27(29)33)16-19-8-2-1-3-9-19)28(34)35-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25H,14-18H2,(H,31,32)/t25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHGDYQPEAZKDG-VWLOTQADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1CC(=O)O)CC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H](C(=O)N1CC(=O)O)CC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-](/img/structure/B1333945.png)
![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)


![Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B1333957.png)
![ethyl N-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate](/img/structure/B1333959.png)
![2-amino-3-({(E)-[5-chloro-2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1333967.png)



![2-[3-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B1333976.png)


